1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL
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Overview
Description
1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a biphenyl group attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL typically involves the reaction of biphenyl-4-carbaldehyde with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Biphenyl-4-carbaldehyde} + \text{2-amino-1-propanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques include the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid, while reduction may produce biphenyl-4-methylamine derivatives.
Scientific Research Applications
1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Biphenyl-4-ylmethyl)amino]ethanol
- 1-[(Biphenyl-4-ylmethyl)amino]butanol
- 1-[(Biphenyl-4-ylmethyl)amino]pentanol
Uniqueness
1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL is unique due to its specific structure, which combines a biphenyl group with an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33g/mol |
IUPAC Name |
1-[(4-phenylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C16H19NO/c1-13(18)11-17-12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17-18H,11-12H2,1H3 |
InChI Key |
RAGWUJFEORDZIQ-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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